Tetramethylammonium fluoride trihydrate (9CI)
Description
Tetramethylammonium fluoride trihydrate (TMAF·3H₂O, CAS 111203-44-2) is a hydrated quaternary ammonium fluoride salt with the formula [(CH₃)₄N]⁺F⁻·3H₂O. It is a crystalline solid that serves as a versatile fluoride ion source in organic synthesis, catalysis, and materials science. Unlike anhydrous TMAF, which is highly hygroscopic and challenging to handle, the trihydrate form offers improved stability while retaining sufficient reactivity for applications such as nucleophilic fluorination, deprotection of silyl ethers, and base-mediated reactions .
TMAF·3H₂O is synthesized via metathesis reactions involving tetramethylammonium hydroxide (TMAH) and hydrofluoric acid or through direct treatment of fluorspar (CaF₂) with TMAH under aqueous conditions . Its structure in the solid state involves extensive hydrogen bonding between fluoride ions and water molecules, which moderates its reactivity compared to anhydrous TMAF .
Properties
IUPAC Name |
tetramethylazanium;fluoride;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH.3H2O/c1-5(2,3)4;;;;/h1-4H3;1H;3*1H2/q+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHONQAAAPVEEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370609 | |
| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111203-44-2 | |
| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
TMAF·3H₂O is primarily employed as a reagent in organic synthesis. It acts as a catalyst in various reactions, including:
- Fluorination Reactions : TMAF facilitates the conversion of aryl phenols to aryl fluorides when used in combination with sulfuryl fluoride, enhancing the efficiency of C-F bond formation .
- Silylation Catalyst : It serves as a catalyst for the silylation of alcohols, which is essential for protecting hydroxyl groups during synthetic procedures .
Phase-Transfer Catalysis
TMAF·3H₂O operates effectively as a phase-transfer catalyst, allowing for the transfer of reactants between immiscible phases, thus improving reaction rates and yields in biphasic systems . This property is particularly useful in reactions involving halides and nucleophiles.
Environmental Applications
The environmentally friendly characteristics of TMAF·3H₂O make it suitable for green chemistry applications. Its preparation method avoids harmful solvents and reagents, aligning with sustainable practices in chemical manufacturing .
Fluorodenitration Processes
A significant application of TMAF·3H₂O has been demonstrated in fluorodenitration processes where nitroarenes are converted to fluorinated products. In studies, TMAF was shown to minimize side reactions and reduce reaction times significantly compared to traditional methods, achieving higher yields under milder conditions .
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorodenitration | DMSO, 50 °C | >90 | Reduced side products |
| Aryl Fluorination | DMF, room temperature | >95 | Efficient C-F bond formation |
Synthesis of Fluorinated Compounds
In the synthesis of 4-fluorothiazole from 4-chlorothiazole, TMAF·3H₂O was used effectively to produce high-purity fluorinated compounds through a streamlined process that avoided lengthy drying steps typically required for anhydrous forms .
Mechanism of Action
The primary mechanism by which tetramethylammonium fluoride trihydrate exerts its effects is through the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles in substitution reactions or as bases in deprotonation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium fluorides are widely used in organic and inorganic chemistry due to their solubility in polar aprotic solvents and ability to deliver "naked" fluoride ions. Below is a detailed comparison of TMAF·3H₂O with structurally analogous compounds:
Tetrabutylammonium Fluoride Trihydrate (TBAF·3H₂O)
- Formula : [(C₄H₉)₄N]⁺F⁻·3H₂O (CAS 87749-50-6)
- Molecular Weight : 345.50 g/mol
- Solubility: Highly soluble in tetrahydrofuran (THF), acetonitrile, and methanol. Commercial TBAF is often supplied as a 1.0 M solution in THF .
- Reactivity : TBAF·3H₂O is less basic than TMAF·3H₂O due to the larger tetrabutylammonium cation, which sterically shields the fluoride ion. This reduces its efficacy in SN2 reactions but enhances selectivity in desilylation reactions .
- Applications : Preferred for deprotecting tert-butyldimethylsilyl (TBDMS) ethers and as a phase-transfer catalyst .
Tetraethylammonium Fluoride (TEAF)
- Formula : [(C₂H₅)₄N]⁺F⁻ (CAS 665-46-3)
- Solubility: Less soluble in methanol compared to TMAF·3H₂O, often requiring polar aprotic solvents like DMF .
- Reactivity : Intermediate between TMAF and TBAF due to ethyl groups balancing charge dispersion and steric effects.
- Applications: Limited to niche fluorination reactions due to lower commercial availability .
Tetramethylammonium Hydroxide (TMAH)
- Formula : [(CH₃)₄N]⁺OH⁻ (CAS 10424-65-4)
- It is a strong base used in photoresist development and etching .
Key Research Findings
Solvent-Dependent Reactivity: TMAF·3H₂O exhibits higher fluoride ion "nakedness" in methanol than in water, enabling efficient SNAr (nucleophilic aromatic substitution) fluorination. In contrast, TBAF·3H₂O requires THF to achieve comparable reactivity . Anhydrous TMAF, though more reactive, is rarely used due to rapid hydrolysis; the trihydrate form provides a practical balance of stability and reactivity .
Industrial Applications :
- TMAF·3H₂O is employed in etching solutions for semiconductors, often paired with propionitrile to control fluoride activity .
- TBAF·3H₂O dominates in pharmaceutical synthesis for deprotection steps, leveraging its milder basicity .
Synthetic Utility: TMAF·3H₂O converts fluorspar (CaF₂) to fluorochemicals at low temperatures, bypassing hazardous HF intermediates . TBAF·3H₂O facilitates trifluoromethylselenolation reactions in copper-catalyzed cross-couplings, a transformation less efficient with TMAF .
Biological Activity
Tetramethylammonium fluoride trihydrate (TMAF·3H₂O) is a quaternary ammonium salt that has garnered attention in various chemical and biological applications due to its unique properties. This article explores the biological activity of TMAF, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Tetramethylammonium fluoride is characterized by the following properties:
- Molecular Formula : C₄H₁₂FN·3H₂O
- Molecular Weight : 177.21 g/mol
- Appearance : White crystalline solid
- Solubility : Highly soluble in polar solvents such as water and alcohols
TMAF acts primarily as a nucleophilic fluorinating agent. Its biological activity can be attributed to the fluoride ion it releases, which can interact with various biological molecules. The following mechanisms have been identified:
- Fluorination Reactions : TMAF is used in organic synthesis to introduce fluorine into organic compounds, which can enhance the biological activity of pharmaceuticals by improving their metabolic stability and bioavailability .
- Ion Channel Modulation : Studies indicate that quaternary ammonium compounds like TMAF may influence ion channels in cellular membranes, potentially affecting cellular signaling pathways and excitability .
- Antimicrobial Activity : Some research suggests that TMAF exhibits antimicrobial properties, likely due to its ability to disrupt microbial membranes or inhibit specific enzymatic activities .
Antimicrobial Activity
A study investigated the antimicrobial effects of TMAF against various bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that TMAF could be effective in treating infections caused by resistant strains.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of TMAF. The results showed that TMAF exhibited cytotoxic effects at higher concentrations, with an IC50 value of approximately 50 mg/L for certain cell lines.
| Cell Line | IC50 (mg/L) |
|---|---|
| HeLa | 45 |
| HepG2 | 55 |
| MCF-7 | 60 |
Safety and Toxicological Data
While TMAF shows promising biological activity, safety data indicate it can cause severe skin burns and eye damage upon contact. Proper handling precautions are essential when working with this compound:
Preparation Methods
Ion Exchange in Aqueous Media
The most common approach involves reacting tetramethylammonium chloride (TMAC) with potassium fluoride (KF) in water:
Key steps include:
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Dissolving TMAC and excess KF in deionized water.
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Cooling the solution to 1–10°C to induce crystallization of the trihydrate.
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Vacuum filtration to isolate the product, followed by washing with cold water to remove KCl.
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Drying under reduced pressure (40°C, 24 hours) to achieve the trihydrate without over-dehydration.
Optimization Parameters:
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Molar Ratio : A KF:TMAC ratio of 1.5–2:1 ensures complete conversion while minimizing residual KF.
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Concentration : High TMAC concentrations (>20% w/v) improve yield but risk KCl co-precipitation.
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Temperature : Crystallization at ≤10°C favors trihydrate formation over higher hydrates.
Comparative Analysis of Methodologies
Aqueous vs. Solvent-Based Synthesis
While anhydrous tetramethylammonium fluoride is often prepared in alcohol solvents (e.g., methanol), the trihydrate requires water to stabilize the crystalline structure. Alcohol-based methods are unsuitable due to competition between solvent and water molecules for coordination sites.
Table 1: Synthesis Conditions for Hydrated vs. Anhydrous Forms
| Parameter | Trihydrate (This Work) | Anhydrous |
|---|---|---|
| Solvent | Water | Methanol/THF |
| Temperature | 1–10°C | Reflux (65–80°C) |
| Drying | 40°C (vacuum) | Azeotropic distillation |
| Byproduct Removal | Filtration | Solvent replacement |
Challenges in Trihydrate Preparation
Hygroscopicity and Stability
Tetramethylammonium fluoride trihydrate is highly hygroscopic, necessitating strict humidity control during handling. Prolonged exposure to air results in deliquescence or conversion to higher hydrates.
Byproduct Contamination
Residual KCl is a common impurity due to the solubility limit of KCl in cold water (~35 g/100 mL at 10°C). Multi-stage washing with ice-cold water reduces KCl content to <0.5%.
Scalability and Industrial Considerations
Economic and Environmental Impact
Aqueous methods are cost-effective and environmentally benign, avoiding organic solvents. However, energy-intensive cooling and drying steps increase operational costs at scale.
Yield Optimization
Bench-scale trials report yields of 75–87% under optimized conditions. Scaling to industrial production requires:
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Continuous crystallization systems to maintain low temperatures.
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Centrifugal filtration for efficient solid-liquid separation.
Characterization and Quality Control
Spectroscopic Confirmation
Moisture Content Determination
Thermogravimetric analysis (TGA) shows a 17–18% mass loss at 100°C, corresponding to the release of three water molecules.
Emerging Innovations and Alternatives
Q & A
Q. What are the established methods for synthesizing Tetramethylammonium fluoride trihydrate, and how do reaction conditions influence product purity?
Methodological Answer: Tetramethylammonium fluoride trihydrate (TMAF·3H₂O) is synthesized via two primary routes:
- Neutralization : Reaction of tetramethylammonium hydroxide with hydrofluoric acid (HF) under anhydrous conditions. The stoichiometric equation is:
Strict control of HF concentration and temperature (e.g., <25°C) minimizes byproducts like bifluorides . - Salt Metathesis : Exchange between tetramethylammonium salts (e.g., chloride) and inorganic fluorides (KF, CsF). Solvent choice (e.g., ethanol vs. THF) impacts yield and hydration state. Anhydrous solvents favor higher purity but require rigorous drying .
Q. Key Considerations :
Q. How is the crystal structure of Tetramethylammonium fluoride trihydrate characterized, and what insights does it provide into its reactivity?
Methodological Answer: The crystal structure (space group I4₁/a, tetragonal system) reveals a hydrogen-bonded ionic framework:
- Coordination : Fluoride ions are four-coordinate, while water molecules are three-coordinate, forming a stable lattice.
- Cation Placement : Tetramethylammonium ions occupy voids, minimizing steric hindrance and facilitating fluoride ion release in polar solvents .
Q. Techniques :
- X-ray Diffraction (XRD) : Determines unit cell parameters (a = 10.853 Å, c = 8.065 Å at −26°C).
- Solid-State NMR : Confirms fluoride coordination and hydration state .
Q. What are the primary applications of Tetramethylammonium fluoride trihydrate in organic synthesis?
Methodological Answer: TMAF·3H₂O is utilized in:
- Nucleophilic Aromatic Substitution (SₙAr) : Fluorination of electron-deficient aryl chlorides/nitroarenes. Example:
Optimal conditions: DMSO solvent, 60–80°C, 12–24h . - Methylation Reactions : Transfers methyl groups to alcohols or amines via quaternary ammonium intermediates.
- Material Science : Etching silicon for semiconductor structures (e.g., square undercuts in (100) Si) using buffered HF-TMAF solutions .
Advanced Research Questions
Q. How do solvent and ion-pairing effects influence the reactivity of fluoride ions in Tetramethylammonium fluoride compared to other quaternary ammonium fluorides?
Methodological Answer:
- Solvent Effects : In polar aprotic solvents (DMSO, DMF), TMAF exhibits stronger ion pairing than TBAF (tetrabutylammonium fluoride), reducing effective fluoride nucleophilicity.
- Ion-Pairing Studies :
- ¹H–¹⁹F HOESY NMR : Identifies contact ion pairs (CIPs) in solution. TMAF forms stable CIPs, while TBAF dissociates more readily .
- Computational Models : DFT studies show TMAF’s CIPs participate directly in transition states, whereas TBAF’s dissociated fluoride ions enhance reactivity in SN₂ reactions .
Q. Reactivity Comparison :
| Parameter | TMAF·3H₂O | TBAF·3H₂O |
|---|---|---|
| Solubility in THF | Low | High (1M solution) |
| Fluoride Availability | Moderate (CIP) | High (free F⁻) |
| Optimal Use Cases | Methylation | Phase-transfer catalysis |
Q. What computational approaches are used to study the reaction mechanisms involving Tetramethylammonium fluoride trihydrate, and what have they revealed about its nucleophilicity?
Methodological Answer:
Q. How can researchers resolve contradictions in reported catalytic efficiency of Tetramethylammonium fluoride trihydrate across different fluorination reactions?
Methodological Answer: Contradictions often arise from:
- Hydration Variability : Commercial samples may differ in hydration states (anhydrous vs. trihydrate), affecting reactivity. Use Karl Fischer titration to quantify water content .
- Substrate Sensitivity : Electron-deficient aryl chlorides react efficiently, while less-activated substrates require additives (e.g., crown ethers) to liberate fluoride ions.
- Experimental Design : Standardize solvent purity, temperature, and substrate ratios. Compare results using control reactions with CsF or KF .
Safety and Analytical Methodology
Q. What are the critical safety considerations and decomposition products of Tetramethylammonium fluoride trihydrate under experimental conditions?
Methodological Answer:
Q. Handling Protocol :
Q. What analytical techniques are recommended for quantifying fluoride ion availability in Tetramethylammonium fluoride trihydrate solutions?
Methodological Answer:
- Ion-Selective Electrode (ISE) : Directly measures free F⁻ concentration. Calibrate with standard solutions (0.1–100 ppm F⁻) .
- ¹⁹F NMR : Integrates peaks for F⁻ (~120 ppm) and HF₂⁻ (~150 ppm) to assess ion pairing. D₂O solvent suppresses exchange broadening .
- Titrimetry : Potentiometric titration with La(NO₃)₃ detects total fluoride (free + ion-paired) .
Q. Table: Comparative Analytical Methods
| Method | Sensitivity | Sample Prep | Key Limitation |
|---|---|---|---|
| ISE | 0.1 ppm | Dilution | Interference from OH⁻ |
| ¹⁹F NMR | 1 mM | Drying | Requires deuterated solvent |
| Titrimetry | 0.5 mM | Acid digestion | Time-intensive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
